POPS-Na

説明

特性

IUPAC Name |

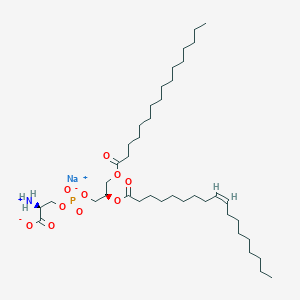

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKXRYGZHMUSU-JEAFVVATSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of sodium poly(oxy-1,4-phenylene-sulfonyl-1,4-phenylene) involves the use of ionic building blocks and charged functional groups to construct the polyelectrolyte frameworks. The synthetic methods include direct synthesis and post-modification, which can result in either amorphous or crystalline structures . Industrial production methods often involve the use of advanced polymerization techniques to ensure the material’s high surface area and stability.

化学反応の分析

POPS-Na undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various functionalized derivatives of the original polymer .

科学的研究の応用

Biomedical Applications

Drug Delivery Systems

POPS-Na is utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs, allowing for controlled release. A study demonstrated that this compound-based hydrogels could effectively deliver anticancer drugs, enhancing their therapeutic efficacy while minimizing side effects .

Tissue Engineering

In tissue engineering, this compound serves as a scaffold material. Its hydrophilic nature promotes cell adhesion and proliferation. Research indicates that scaffolds made from this compound support the growth of various cell types, making them suitable for applications in regenerative medicine .

Environmental Applications

Water Treatment

this compound has been employed in water treatment processes, particularly for the removal of heavy metals and organic pollutants. Its high charge density allows it to bind with contaminants effectively. Studies have shown that this compound can reduce lead and cadmium concentrations in contaminated water significantly .

Soil Remediation

In soil remediation, this compound is used to enhance the bioavailability of nutrients and pollutants. It can facilitate the uptake of heavy metals by plants, which helps in phytoremediation strategies. Research has indicated that the application of this compound improves plant growth in contaminated soils by enhancing nutrient absorption .

Analytical Chemistry Applications

Sample Preparation

this compound is increasingly used in sample preparation techniques for the analysis of persistent organic pollutants (POPs). Its ability to form complexes with various analytes enhances extraction efficiency during chromatographic procedures. Automated systems utilizing this compound have shown improved throughput and reproducibility in laboratory analyses .

Electrochemical Sensors

The incorporation of this compound into electrochemical sensors has been explored for detecting environmental pollutants. The polymer's conductive properties enable the development of sensitive sensors capable of detecting trace levels of contaminants in water samples .

Data Tables

Case Studies

Case Study 1: Drug Delivery Using this compound Hydrogels

A study investigated the use of this compound hydrogels for delivering doxorubicin, a chemotherapeutic agent. The results showed a sustained release profile over several days, indicating potential for improved patient outcomes in cancer therapy .

Case Study 2: Water Treatment Efficacy

Research conducted on wastewater treatment using this compound demonstrated its effectiveness in removing up to 90% of lead ions from contaminated water within a short contact time. This highlights its potential for practical applications in environmental cleanup efforts .

作用機序

The mechanism by which sodium poly(oxy-1,4-phenylene-sulfonyl-1,4-phenylene) exerts its effects involves its ability to interact with various molecular targets and pathways. The polymer’s high surface area and tunable pores allow it to adsorb and interact with different molecules, facilitating reactions and processes. The specific pathways involved depend on the application but often include catalytic and adsorption mechanisms .

類似化合物との比較

Phosphatidylserine (PS) Derivatives

POPS-Na belongs to the phosphatidylserine (PS) class of phospholipids. Below is a comparison with other PS sodium salts differing in acyl chain lengths:

| Compound | Acyl Chains | Phase Transition Temp. (°C) | Key Applications |

|---|---|---|---|

| This compound | 16:0/18:1 | 14 | Drug delivery, membrane studies |

| DMPS-Na | 14:0/14:0 | 35 | High-temperature stability assays |

| DPPS-Na | 16:0/16:0 | 54 | Rigid membrane models |

| DOPS-Na | 18:1/18:1 | -11 | Low-temperature fluidity studies |

Key Findings :

- Acyl Chain Impact : Shorter saturated chains (e.g., DMPS-Na) increase phase transition temperatures, enhancing membrane rigidity. Conversely, unsaturated chains (e.g., DOPS-Na) lower transition temperatures, favoring fluidity .

- Functional Implications: this compound’s mixed-chain structure balances rigidity and fluidity, enabling versatility in drug encapsulation and release kinetics compared to homogenous-chain analogs like DPPS-Na .

Phosphatidylglycerol (PG) and Phosphatidylethanolamine (PE) Analogs

This compound is functionally compared to phospholipids with different headgroups:

| Compound | Headgroup | Phase Transition Temp. (°C) | Key Properties |

|---|---|---|---|

| This compound | Serine (-) | 14 | Anionic, enhances protein binding |

| POPG-Na | Glycerol (-) | -2 | Mild anionic, used in pulmonary surfactants |

| POPE | Ethanolamine (0) | 25 | Neutral, stabilizes bilayer curvature |

Key Findings :

- Charge Differences : this compound’s anionic charge facilitates electrostatic interactions with cationic drugs or DNA, unlike neutral POPE .

- Biological Roles : POPG-Na’s lower phase transition temperature (-2°C) makes it ideal for lung surfactant formulations, whereas this compound’s moderate transition supports controlled drug release .

Comparison with Functionally Similar Compounds

Liposome Stabilizers

This compound is compared to cholesterol and DSPE-PEG, common additives in liposome formulations:

| Compound | Role in Liposomes | Phase Behavior |

|---|---|---|

| This compound | Charge modifier | Enhances encapsulation efficiency |

| Cholesterol | Fluidity modulator | Broadens phase transition, reduces leakage |

| DSPE-PEG | Stealth coating | Prolongs circulation time |

Key Findings :

- This compound improves drug-loading capacity via charge interactions but lacks the stealth properties of DSPE-PEG .

生物活性

Introduction

POPS-Na, or sodium 4-(1-pyrrolidinyl)-2,5-dimethylphenyl sulfate, is a compound that has garnered attention due to its potential biological activities, particularly in the context of environmental chemistry and toxicology. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and implications for health and environmental safety.

This compound is a synthetic compound that belongs to the class of persistent organic pollutants (POPs). Its structure allows it to interact with biological molecules, influencing various biochemical pathways. The compound is known for its high hydrophobicity and low biodegradability , characteristics that contribute to its persistence in the environment and potential bioaccumulation in living organisms.

Mechanisms of Biological Activity

- Endocrine Disruption : this compound has been shown to interfere with endocrine function by mimicking or blocking hormones. This can lead to alterations in reproductive and developmental processes in various species.

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on human cell lines, which may be attributed to oxidative stress mechanisms. This cytotoxicity can lead to cell apoptosis or necrosis depending on concentration and exposure duration.

- Neurotoxicity : Preliminary research suggests that this compound may affect neuronal function, potentially leading to neurodevelopmental issues. The exact pathways remain under investigation but may involve disruption of neurotransmitter systems.

Case Studies

A variety of studies have investigated the biological impacts of this compound:

- Study 1 : A study published in Environmental Science & Technology evaluated the effects of this compound on human liver cells. Results indicated significant increases in markers of oxidative stress at concentrations as low as 10 µM, suggesting a dose-dependent relationship with cellular damage .

- Study 2 : In an animal model, exposure to this compound resulted in altered hormone levels, particularly affecting estrogen and testosterone pathways. This study highlighted the potential for reproductive toxicity .

Data Table: Summary of Biological Effects

Environmental Implications

The persistence of this compound in the environment raises concerns about its long-term ecological impact. Its ability to bioaccumulate poses risks not only to wildlife but also to human health through the food chain. The compound's resistance to degradation means that it can remain in ecosystems for extended periods, potentially leading to chronic exposure scenarios.

Regulatory Considerations

Given the biological activity and environmental persistence of this compound, regulatory bodies are increasingly focused on monitoring and managing such compounds. Initiatives aimed at reducing the release of persistent organic pollutants are crucial for protecting both environmental and public health.

Q & A

Q. What analytical techniques are recommended for quantifying POPS-Na in environmental samples, and what are their limitations?

Methodological Answer: Quantification of this compound requires techniques with high sensitivity due to its persistence and low environmental concentrations. Recommended methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile or semi-volatile this compound derivatives. Ensure derivatization protocols are optimized to avoid matrix interference .

- High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally unstable compounds. Pair with fluorescence or UV detection for enhanced specificity .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high precision for trace-level analysis in complex matrices like soil or biological tissues .

Key Considerations:

- Matrix Effects: Water is a core matrix for fluorinated POPs, while chlorinated/brominated POPs require soil or sediment analysis .

- Limit of Detection (LOD): Validate LOD using spiked samples to account for environmental interferences (e.g., humic acids in soil) .

Q. Table 1: Comparison of Analytical Techniques for this compound

| Technique | LOD (ppb) | Suitable Matrices | Key Limitations |

|---|---|---|---|

| GC-MS | 0.01–0.1 | Soil, Sediment, Air | Requires derivatization |

| HPLC-UV | 0.1–1.0 | Water, Biological Tissues | Low sensitivity for trace levels |

| LC-MS/MS | 0.001–0.01 | All matrices | High instrumentation cost |

Q. How should researchers design experiments to assess this compound degradation in soil under varying environmental conditions?

Methodological Answer: Adopt a P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) :

- Population: Define soil type (e.g., loamy, sandy) and microbial communities.

- Exposure: Test this compound concentrations (e.g., 0.1–100 ppm) under controlled pH, temperature, and moisture levels.

- Comparison: Include control groups with autoclaved soil to distinguish biotic vs. abiotic degradation .

- Outcome: Measure degradation products (e.g., via isotopic labeling) and monitor over 30–90 days to capture kinetics .

Data Collection:

- Use time-series sampling to track intermediate metabolites.

- Report variables like organic carbon content and redox potential, as these influence degradation pathways .

Advanced Research Questions

Q. How can contradictions in this compound toxicity data across studies be systematically resolved?

Methodological Answer: Contradictions often arise from variability in experimental conditions or analytical methods. Strategies include:

- Meta-Analysis: Pool data from studies with comparable protocols (e.g., similar species, exposure durations) and apply statistical weighting to address outliers .

- Cross-Validation: Replicate key studies using harmonized methods (e.g., OECD guidelines for toxicity testing) .

- Contextual Variables: Control for confounding factors (e.g., coexposure to other POPs, genetic variability in test organisms) .

Example Workflow:

Identify studies with conflicting results (e.g., LC50 values differing by >50%).

Re-analyze raw data (if accessible) to standardize dose-response calculations .

Q. What methodologies enable integration of multi-omics data to study this compound’s ecological impact?

Methodological Answer: Combine transcriptomics, metabolomics, and metagenomics to map this compound’s effects across biological scales:

Transcriptomics: Identify gene expression changes in model organisms (e.g., Daphnia magna) exposed to this compound. Use RNA-seq with differential expression analysis (e.g., DESeq2) .

Metabolomics: Apply untargeted LC-MS to detect metabolic perturbations (e.g., oxidative stress biomarkers like glutathione disulfide) .

Metagenomics: Characterize shifts in soil microbial communities via 16S rRNA sequencing. Link taxa to degradation pathways (e.g., Sphingomonas spp. for aerobic breakdown) .

Data Integration Tools:

Q. How can researchers optimize this compound remediation studies to address real-world environmental variability?

Methodological Answer: Adopt a modular experimental design to simulate field conditions:

- Factor Screening: Use Plackett-Burman designs to test multiple variables (e.g., temperature, pH, nutrient availability) simultaneously .

- In Situ Microcosms: Deploy field-based microcosms with real environmental samples to validate lab findings .

- Long-Term Monitoring: Track remediation efficiency over seasons to account for climatic fluctuations (e.g., rainfall impacting soil leaching) .

Q. Table 2: Key Variables in this compound Remediation Studies

| Variable | Impact on Remediation | Measurement Method |

|---|---|---|

| Soil Organic Carbon | Enhances adsorption, reduces bioavailability | Loss-on-ignition test |

| Microbial Diversity | Drives biodegradation rates | 16S rRNA sequencing |

| Redox Potential | Affects anaerobic degradation | Platinum electrode assay |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。